molecular formula C16H23ClN2O B5761908 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine

1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine

Cat. No. B5761908
M. Wt: 294.82 g/mol
InChI Key: WENGXLQDBFYGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been suggested that it acts on the GABAergic system by enhancing the inhibitory neurotransmission. It may also interact with the serotonergic and dopaminergic systems, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant properties. It has also been shown to decrease the release of glutamate, which is involved in the development of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high potency and selectivity. It has also shown low toxicity and good solubility in water and organic solvents. However, its stability under different conditions needs to be further investigated. Moreover, its pharmacokinetics and pharmacodynamics need to be studied in more detail to better understand its potential therapeutic applications.

Future Directions

There are several future directions for the research on 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine. One of the areas of interest is its potential as a therapeutic agent for the treatment of anxiety disorders, depression, and neuropathic pain. Further studies are needed to investigate its efficacy and safety in animal models and human clinical trials. Another area of interest is its potential as a tool for studying the GABAergic and serotonergic systems. It may also be used as a starting point for the development of new drugs with improved properties and selectivity.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is a promising compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and to develop new drugs based on its structure.

Synthesis Methods

1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using different methods. One of the commonly used methods is the reaction of 1-(2-chlorobenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base. The reaction yields 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine as a white solid with a high yield.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has shown potential applications in various scientific research fields. It has been studied for its anticonvulsant, anxiolytic, and antidepressant properties. It has also shown potential as a therapeutic agent for the treatment of neuropathic pain and schizophrenia.

properties

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-5-3-4-6-15(14)17/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENGXLQDBFYGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974745
Record name 1-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[4-(2-Chloro-benzyl)-piperazin-1-yl]-3-methyl-butan-1-one

CAS RN

5932-27-4
Record name 1-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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